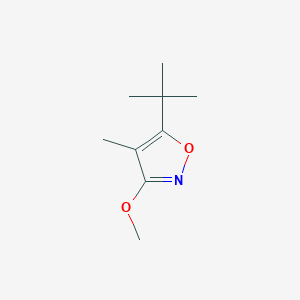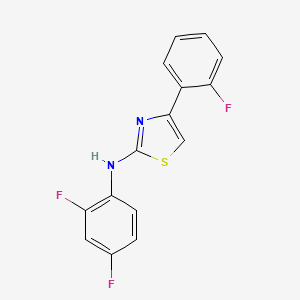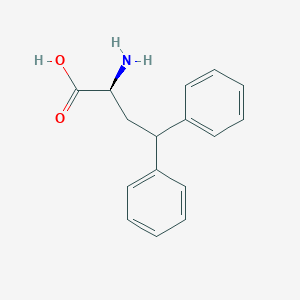![molecular formula C12H9NO5 B12866381 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid](/img/structure/B12866381.png)
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid is an organic compound that features a benzo[d]oxazole ring system substituted with a methoxycarbonyl group and an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid typically involves the formation of the benzo[d]oxazole ring followed by the introduction of the methoxycarbonyl and acrylic acid groups. One common method involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid derivative to form the benzo[d]oxazole core. Subsequent esterification and condensation reactions introduce the methoxycarbonyl and acrylic acid functionalities .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol.
Substitution: The benzo[d]oxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzo[d]oxazole ring .
Applications De Recherche Scientifique
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the synthesis of advanced materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole ring system can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxycarbonyl and acrylic acid groups can further influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Methoxycarbonyl)benzo[d]oxazole: Lacks the acrylic acid moiety, resulting in different reactivity and applications.
4-(Methoxycarbonyl)benzo[d]oxazole: Similar structure but different substitution pattern, affecting its chemical properties.
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)propanoic acid: Similar but with a propanoic acid group instead of acrylic acid, leading to different biological activity.
Uniqueness
3-(2-(Methoxycarbonyl)benzo[d]oxazol-4-yl)acrylic acid is unique due to the combination of its benzo[d]oxazole ring, methoxycarbonyl group, and acrylic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various scientific applications.
Propriétés
Formule moléculaire |
C12H9NO5 |
|---|---|
Poids moléculaire |
247.20 g/mol |
Nom IUPAC |
(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-4-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H9NO5/c1-17-12(16)11-13-10-7(5-6-9(14)15)3-2-4-8(10)18-11/h2-6H,1H3,(H,14,15)/b6-5+ |
Clé InChI |
ULXOEHYIAINNPO-AATRIKPKSA-N |
SMILES isomérique |
COC(=O)C1=NC2=C(C=CC=C2O1)/C=C/C(=O)O |
SMILES canonique |
COC(=O)C1=NC2=C(C=CC=C2O1)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


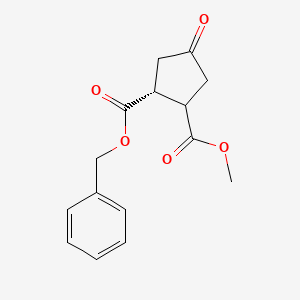
![3,4-Dihydro-1H-pyrrolo[1,2-c][1,3]oxazin-1-one](/img/structure/B12866325.png)
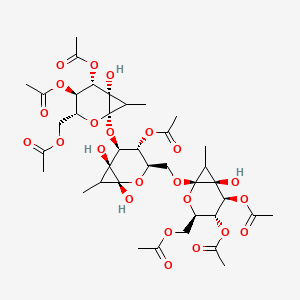
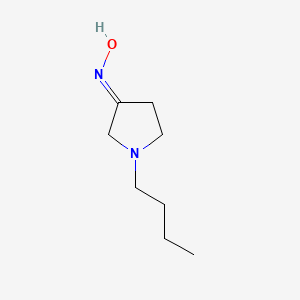
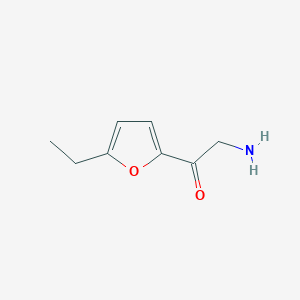
![2-Chloro-6-(methylthio)benzo[d]oxazole](/img/structure/B12866348.png)
![2-Bromo-4-chlorobenzo[d]oxazole](/img/structure/B12866354.png)
![2-Chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866356.png)


![2-Bromo-6-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866367.png)
